molecular formula C3H6ClNO B6181645 N-(prop-2-yn-1-yl)hydroxylamine hydrochloride CAS No. 20033-38-9

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride

Cat. No.: B6181645
CAS No.: 20033-38-9
M. Wt: 107.5
InChI Key:
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Description

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H6ClNO It is a white to off-white solid that is soluble in water and other polar solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve hydroxylamine hydrochloride in water.
  • Add sodium hydroxide to the solution to generate free hydroxylamine.
  • Introduce propargyl bromide to the mixture and stir at room temperature.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the propargyl group under mild conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of propargylamines and other nitrogen-containing compounds.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)hydrazine hydrochloride: Similar in structure but contains a hydrazine group instead of a hydroxylamine group.

    Propargylamine: Lacks the hydroxylamine moiety but shares the propargyl group.

    N-(prop-2-yn-1-yl)acetamide: Contains an acetamide group instead of a hydroxylamine group.

Uniqueness

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is unique due to its combination of the propargyl and hydroxylamine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and biochemical research.

Properties

CAS No.

20033-38-9

Molecular Formula

C3H6ClNO

Molecular Weight

107.5

Purity

95

Origin of Product

United States

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